REACTION_CXSMILES
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[Cl-].[Al+3].[Cl-].[Cl-].[C:5]1([NH:11][C:12](=[O:14])[CH3:13])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[C:15](Cl)([CH3:18])([CH3:17])[CH3:16].Cl>ClCCCl>[C:15]([C:8]1[CH:9]=[CH:10][C:5]([NH:11][C:12](=[O:14])[CH3:13])=[CH:6][CH:7]=1)([CH3:18])([CH3:17])[CH3:16] |f:0.1.2.3|
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Name
|
|
Quantity
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6.08 kg
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Type
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reactant
|
Smiles
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[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
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5 kg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NC(C)=O
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Name
|
|
Quantity
|
5.03 kg
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Type
|
reactant
|
Smiles
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C(C)(C)(C)Cl
|
Name
|
|
Quantity
|
5 L
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
ice water
|
Quantity
|
50 L
|
Type
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reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.5 L
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Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 L
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for ten minutes at room temperature
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled to 5° C
|
Type
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TEMPERATURE
|
Details
|
after which the mixture was cooled to −12° C
|
Type
|
STIRRING
|
Details
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stirred for 1 hour at that temperature
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Duration
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1 h
|
Type
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TEMPERATURE
|
Details
|
The mixture was heated slowly to 40° C.
|
Type
|
WAIT
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Details
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held at that temperature for thirty minutes
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Type
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CUSTOM
|
Details
|
to separate
|
Type
|
EXTRACTION
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Details
|
The aqueous was extracted further with dichloroethane (50 L)
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Type
|
CONCENTRATION
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Details
|
the combined extracts concentrated, under vacuum, to low volume
|
Type
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ADDITION
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Details
|
Hexane (5 L) was added
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Type
|
CONCENTRATION
|
Details
|
the mixture concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled to 5° C.
|
Type
|
STIRRING
|
Details
|
stirred for thirty minutes
|
Type
|
CUSTOM
|
Details
|
The solids were isolated by filtration
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
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Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.1 kg | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |